molecular formula C9H10ClNO2 B7870101 5-Chloro-2-(dimethylamino)benzoic acid

5-Chloro-2-(dimethylamino)benzoic acid

Cat. No.: B7870101
M. Wt: 199.63 g/mol
InChI Key: TYTDINDFLWOUBN-UHFFFAOYSA-N
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Description

Context within Benzoic Acid Derivative Research Landscape

Benzoic acid and its derivatives are a class of compounds with a long history of use in various scientific and industrial fields. They are characterized by a benzene (B151609) ring attached to a carboxylic acid group. The versatility of the benzene ring allows for the introduction of various functional groups, leading to a vast array of derivatives with diverse chemical properties and applications.

The study of benzoic acid derivatives is a dynamic area of research. Scientists are constantly exploring new synthetic methods and applications for these compounds. researchgate.netmdpi.com Research into fluoro- and chloro-substituted benzoic acid derivatives has revealed their utility as precursors for agrochemicals, pharmaceuticals, food additives, and dyes. researchgate.netmdpi.com

Significance and Broad Research Directions for Halogenated and Aminated Benzoic Acids

The presence of both a halogen (chlorine) and an amino (dimethylamino) group on the benzoic acid ring of 5-Chloro-2-(dimethylamino)benzoic acid is particularly significant. Halogenated benzoic acids have been studied for their various biological activities. nih.gov The introduction of a halogen atom can influence a molecule's reactivity, lipophilicity, and metabolic stability, which are crucial factors in the design of new chemical entities. mdpi.com

Similarly, aminated benzoic acids are of great interest. The amino group can participate in hydrogen bonding and other intermolecular interactions, which can be critical for a molecule's biological function. The dimethylamino group, in particular, is a common pharmacophore found in many FDA-approved drugs. rsc.org

The combination of these two functional groups in this compound creates a molecule with a unique set of properties. Researchers are exploring its potential as an intermediate in the synthesis of novel compounds with a wide range of applications. google.com The study of such multi-substituted benzoic acid derivatives is a key direction in contemporary chemical research, aiming to develop new molecules with tailored properties for specific applications. preprints.orgacs.org

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
CAS Number 77265-65-7 bldpharm.com
Molecular Formula C₉H₁₀ClNO₂ bldpharm.com
Molecular Weight 199.63 g/mol bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(dimethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11(2)8-4-3-6(10)5-7(8)9(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTDINDFLWOUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 Dimethylamino Benzoic Acid and Its Derivatives

Direct Synthetic Routes to 5-Chloro-2-(dimethylamino)benzoic acid

The direct synthesis of N-substituted anthranilic acids, such as this compound, is most commonly achieved through copper-catalyzed cross-coupling reactions. The Ullmann condensation, a classic method in organic synthesis, provides a reliable pathway. tandfonline.comwikipedia.org This reaction involves the coupling of a 2-halogenated benzoic acid with an appropriate amine. scielo.br

For the synthesis of this compound, the likely industrial route would involve the reaction of 2,5-dichlorobenzoic acid with dimethylamine (B145610) in the presence of a copper catalyst and a base. High-boiling polar solvents such as N-methylpyrrolidone or dimethylformamide are typically used, often requiring elevated temperatures to drive the reaction to completion. wikipedia.org Innovations in this methodology have explored the use of ultrasound to promote the reaction, which can lead to improved yields and shorter reaction times. tandfonline.com

Plausible Synthetic Route via Ullmann Condensation: Plausible Synthetic Route via Ullmann Condensation

Synthesis of Related Benzoic Acid Derivatives with Chloro and Dimethylamino Moieties

The chemical utility of this compound is largely defined by the reactivity of its carboxylic acid functional group. Through a variety of chemical transformations, this parent molecule can be converted into a diverse range of derivatives, including amides, esters, and more complex heterocyclic structures.

The direct reaction of a carboxylic acid with a nucleophile is often inefficient due to the low electrophilicity of the carbonyl carbon and the acidic nature of the carboxyl proton. The hydroxyl group is a poor leaving group and must be "activated" by converting it into a more reactive species. youtube.comyoutube.com

Two primary strategies are employed for this activation:

Conversion to Acyl Chlorides: Treatment of the carboxylic acid with thionyl chloride (SOCl₂) is a robust and common method to convert it into the corresponding acyl chloride. youtube.comresearchgate.net The resulting 5-chloro-2-(dimethylamino)benzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution. utexas.edu

Use of Coupling Reagents: A vast array of coupling reagents has been developed, particularly for amide bond formation. These reagents react with the carboxylic acid to form a highly reactive activated intermediate in situ. A classic example is Dicyclohexylcarbodiimide (DCC), which forms an O-acylisourea intermediate. youtube.comluxembourg-bio.com This intermediate is then attacked by the nucleophile (e.g., an amine) to form the final product. luxembourg-bio.com

Once activated, this compound can be used to acylate a variety of nucleophiles, leading to the formation of important classes of compounds.

Benzamides: These are formed by the reaction of the activated benzoic acid with primary or secondary amines. wikipedia.org This transformation is fundamental in the synthesis of many biologically active molecules and polymers. nih.gov The Schotten-Baumann reaction conditions, which typically involve an acyl chloride and an amine in the presence of an aqueous base, are often employed for this purpose. researchgate.net

Esters: Reaction with alcohols yields the corresponding esters. This can be achieved by reacting the acyl chloride derivative with an alcohol, often in the presence of a non-nucleophilic base like pyridine. researchgate.netutexas.edu

Anhydrides: Symmetrical anhydrides can be formed from the reaction of an acyl chloride with a carboxylate salt, or by dehydration of two carboxylic acid molecules using a strong dehydrating agent. utexas.edu

Table 1: Synthesis of Carboxyl Derivatives

Derivative Class Nucleophile Activating Reagent Example Product
Acid Chloride - Thionyl Chloride (SOCl₂) 5-Chloro-2-(dimethylamino)benzoyl chloride
Benzamide Primary/Secondary Amine (R₂NH) DCC, SOCl₂ 5-Chloro-2-(dimethylamino)-N,N-dialkylbenzamide
Ester Alcohol (R'OH) SOCl₂, then R'OH/Pyridine Alkyl 5-chloro-2-(dimethylamino)benzoate

Amide bond formation is one of the most frequently performed reactions in synthetic chemistry. nih.gov While converting the carboxylic acid to an acyl chloride is effective, direct coupling methods are often preferred as they can be performed in a single pot and under milder conditions, which is crucial for sensitive substrates. nih.gov

A variety of coupling reagents are available, broadly categorized as:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorse reagents. luxembourg-bio.comresearchgate.net To suppress side reactions and minimize racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) are often included. luxembourg-bio.com

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient. nih.gov

Uronium/Aminium Salts: Reagents like HBTU, HATU, and TBTU react with carboxylic acids to form active esters that readily couple with amines. luxembourg-bio.com

Recent advancements focus on greener methodologies, including the development of coupling reagents that are effective in aqueous media or under solvent-free conditions, thereby reducing reliance on hazardous dipolar aprotic solvents like DMF. nih.govluxembourg-bio.com

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent Class Examples Notes
Carbodiimides DCC, EDC Widely used, often with additives like HOBt to improve efficiency. luxembourg-bio.com
Phosphonium Salts BOP, PyBOP, PyAOP Highly reactive, effective for sterically hindered substrates. nih.gov
Uronium/Aminium Salts HBTU, HATU, TBTU, COMU Very efficient, rapid coupling; HATU is particularly good at preventing racemization. luxembourg-bio.comluxembourg-bio.com

Substituted aminobenzoic acids are valuable precursors for the synthesis of various fused heterocyclic ring systems.

Acridones: The acridone (B373769) scaffold is found in numerous natural products and pharmacologically active compounds. arkat-usa.org The synthesis typically begins with an N-phenylanthranilic acid derivative. For a compound related to this compound, an Ullmann condensation between 2,5-dichlorobenzoic acid and a substituted aniline (B41778) would yield the necessary N-arylanthranilic acid precursor. wikipedia.orgptfarm.pl Subsequent intramolecular cyclization, often promoted by strong acids like polyphosphoric acid (PPA) or concentrated sulfuric acid, or via an intramolecular Friedel-Crafts acylation, affords the tricyclic acridone core. arkat-usa.orgptfarm.plresearchgate.net

Chromenones (Coumarins): While not a direct cyclization of an aminobenzoic acid, related benzoyl chloride derivatives can participate in palladium-catalyzed reactions with unactivated alkynes to construct the coumarin (B35378) ring system. acs.org

Other Heterocycles: Anthranilic acid and its derivatives are versatile building blocks for other nitrogen-containing heterocycles. For instance, reaction with organomagnesium compounds followed by treatment with acyl halides can lead to quinazolines, while reaction with aldehydes or ketones can yield dihydroquinazolines. core.ac.uk

Further diversification of the this compound scaffold can be achieved by chemical modification of the aromatic ring. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents. The dimethylamino group is a powerful activating, ortho, para-directing group, while the chloro substituent is a deactivating, ortho, para-director. The strong activating nature of the dimethylamino group will predominantly control the position of incoming electrophiles.

Halogenation: Additional halogen atoms can be introduced onto the aromatic ring. For example, chlorination of 2-amino-3-methylbenzoic acid has been achieved using cyanuric chloride. patsnap.com The Sandmeyer reaction provides a route to introduce halogens by first converting an amino group (if present) to a diazonium salt, which is then displaced by a halide. For instance, diazotization of an aminobenzoic acid followed by treatment with potassium iodide yields the corresponding iodobenzoic acid. patsnap.com

Nitro-substitution: Electrophilic nitration of the ring can be carried out using a mixture of nitric acid and sulfuric acid. google.com The powerful directing effect of the dimethylamino group would direct the incoming nitro group to the positions ortho and para to it (positions 3 and 5). Since position 5 is already occupied by a chlorine atom, nitration would be expected to occur primarily at position 3.

Methyl Substitution: A patent describes a method for methyl substitution on a dichlorobenzoic acid using a Grignard reagent, demonstrating that C-C bond formation on the aromatic ring is feasible. google.com

Reduction: The reduction of a nitro group to an amine is a common and useful transformation. This can be accomplished with various reagents, including metal catalysts like palladium on carbon (Pd/C) with hydrogen gas, or with metals in acid, such as iron powder or zinc dust. google.comprepchem.com This reaction is key in syntheses where a nitro group is used as a placeholder or directing group before being converted to a nucleophilic amino group.

Organometallic Complexation and Ligand Synthesis

The presence of multiple potential donor sites—the carboxylate oxygen atoms and the nitrogen atom of the dimethylamino group—makes this compound and its derivatives interesting candidates for ligand synthesis in organometallic chemistry. The coordination behavior of structurally similar N,N-dimethylanthranilic acid and other substituted aminobenzoic acids has been investigated, providing insights into the potential complexation of the title compound.

Generally, the synthesis of metal complexes with such ligands involves the reaction of a metal salt with the deprotonated form of the benzoic acid derivative. The coordination can occur in several modes. For instance, the carboxylate group can act as a monodentate, bidentate chelating, or bridging ligand. The dimethylamino group can also participate in coordination, leading to the formation of chelate rings, which enhances the stability of the resulting complexes.

The synthesis of metal complexes with related aminobenzoic acid ligands typically involves dissolving the ligand and a corresponding metal salt (e.g., chlorides, acetates, or sulfates) in a suitable solvent, often an alcohol, and refluxing the mixture. The resulting complexes can then be characterized by various spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, elemental analysis, and single-crystal X-ray diffraction to elucidate their structures.

While specific studies on the organometallic complexes of this compound are not extensively detailed in the available literature, the established methodologies for related compounds provide a clear framework for their synthesis and characterization. For example, studies on metal complexes of other substituted anthranilic acids have shown the formation of diverse structures, including mononuclear, binuclear, and polynuclear species, depending on the metal ion and reaction conditions. nih.govchemrj.org The electronic effects of the chloro and dimethylamino substituents are expected to influence the coordination properties of the ligand and the stability of the resulting metal complexes.

Table 1: General Characterization Data for Metal Complexes of Substituted Aminobenzoic Acids

This table illustrates the kind of characterization data that would be expected for organometallic complexes of this compound, based on data for analogous compounds.

Metal IonCoordination ModeKey IR Bands (cm⁻¹)Magnetic Moment (μB)Geometry
Cu(II)Bidentate (N, O)ν(C=O): ~1600-1620ν(M-N): ~500-550ν(M-O): ~400-450~1.7-2.2Distorted Octahedral/Square Planar
Mn(II)Bidentate (N, O)ν(C=O): ~1590-1610ν(M-N): ~480-520ν(M-O): ~380-420~5.7-6.1Tetrahedral/Octahedral
Ni(II)Bidentate (N, O)ν(C=O): ~1610-1630ν(M-N): ~510-560ν(M-O): ~410-460~2.9-3.4Octahedral
Co(II)Bidentate (N, O)ν(C=O): ~1600-1620ν(M-N): ~490-530ν(M-O): ~390-440~4.3-5.2Octahedral

Note: The data in this table is illustrative and based on general findings for related aminobenzoic acid complexes. Specific values for this compound complexes would require experimental determination.

Synthetic Pathway Optimization and Efficiency Considerations

The primary synthetic route to N-aryl amines, including this compound, is the Ullmann condensation. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. The synthesis of this compound would likely proceed via the reaction of 2,5-dichlorobenzoic acid with dimethylamine.

Optimization of the Ullmann condensation is crucial for achieving high yields and purity while minimizing harsh reaction conditions. Key parameters that are often varied during optimization include the nature of the catalyst, the solvent, the base, the reaction temperature, and the reaction time.

Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper powder. However, modern advancements have introduced the use of soluble copper(I) salts, often in combination with ligands, which can facilitate the reaction under milder conditions. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) being commonly employed.

Research into related Ullmann-type reactions has demonstrated that the yield can be significantly influenced by these factors. For instance, in the synthesis of other N-substituted benzoic acids, the use of specific catalytic systems, such as copper(I) iodide with a ligand like L-proline or a phenanthroline derivative, has been shown to improve reaction efficiency. The base used to neutralize the generated acid is also a key consideration, with potassium carbonate being a common choice.

Recent studies have also explored the use of microwave irradiation to accelerate Ullmann condensations, often leading to dramatically reduced reaction times and improved yields. researchgate.net

Table 2: Illustrative Optimization of Ullmann Condensation for N-Arylation

This table provides a hypothetical example of how the synthesis of a compound like this compound could be optimized, based on findings for similar reactions.

EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Cu powder (100)NoneK₂CO₃NMP1802445
2CuI (10)NoneK₂CO₃DMF1501860
3CuI (10)L-Proline (20)K₂CO₃DMSO1201275
4CuI (5)Phenanthroline (10)Cs₂CO₃Dioxane1001085
5CuI (10)L-Proline (20)K₂CO₃DMSO (MW)1500.582

Note: This table is for illustrative purposes to show the effect of different reaction parameters on the yield of an Ullmann condensation. The specific conditions for the synthesis of this compound would need to be experimentally determined.

Elucidation of Reaction Mechanisms and Kinetic Profiles for Benzoic Acid Derivatives

General Reaction Mechanisms of Benzoic Acid Derivatives

Benzoic acid and its derivatives undergo a variety of chemical transformations, largely dictated by the carboxylic acid group and the nature of the substituents on the aromatic ring. The reactivity of the benzene (B151609) ring is influenced by the electronic properties of these substituents, which can either activate or deactivate the ring towards electrophilic aromatic substitution.

The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. This is due to its electron-withdrawing nature, which reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles. Conversely, electron-donating groups increase the electron density, thereby activating the ring and typically directing incoming electrophiles to the ortho and para positions.

Common reactions of the carboxylic acid group itself include esterification, amide formation, and reduction. The rates and equilibria of these reactions are also influenced by the electronic effects of the ring substituents. For instance, electron-withdrawing groups can increase the acidity of the carboxylic acid, which in turn affects its reactivity in various transformations.

Role of Dimethylamino Group in Reaction Pathways (e.g., Zwitterion Formation, Intramolecular Proton Abstraction, Sigmatropic Rearrangements)

The dimethylamino group at the ortho position to the carboxylic acid in "5-Chloro-2-(dimethylamino)benzoic acid" plays a significant role in dictating its reaction pathways. This group is a strong electron-donating group, which can influence the molecule's reactivity in several ways.

Zwitterion Formation: In solution, aminobenzoic acids can exist as zwitterions, where the acidic proton of the carboxyl group is transferred to the basic amino group. For 2-(dimethylamino)benzoic acid, the proximity of the dimethylamino and carboxylic acid groups can facilitate the formation of an intramolecular hydrogen bond, which may favor a zwitterionic structure in certain environments. Computational studies on aminobenzoic acid isomers have shown that the relative position of the amino and carboxylic acid groups is a key factor in determining the site of protonation.

Intramolecular Proton Abstraction: The close proximity of the dimethylamino and carboxylic acid groups can also lead to intramolecular proton abstraction. This process is particularly relevant in reactions where the acidity of the carboxylic acid proton is enhanced or the basicity of the dimethylamino group is increased. Theoretical studies using Density Functional Theory (DFT) on aminobenzoic acid isomers have explored the dynamics of intramolecular proton transfer, indicating that it is a feasible process influenced by the molecular structure and the surrounding solvent.

Sigmatropic Rearrangements: While less common for simple benzoic acids, sigmatropic rearrangements are a class of pericyclic reactions that involve the migration of a sigma bond. In principle, derivatives of 2-(dimethylamino)benzoic acid could undergo such rearrangements under specific conditions, although this is not a commonly reported reaction pathway for this class of compounds. Theoretical investigations into sigmatropic shifts in related systems, such as in the benzidine rearrangement, have been conducted and suggest complex, multi-step mechanisms.

Interaction with Reactive Species and Alteration of Reaction Energy Barriers (e.g., Hydroxyl Radicals)

Benzoic acid derivatives can interact with various reactive species, such as hydroxyl radicals (•OH), which are highly reactive and non-selective oxidants. The presence of both an electron-donating group (-N(CH₃)₂) and an electron-withdrawing group (-Cl) on the aromatic ring of "this compound" will influence the sites and rates of these reactions.

Studies on the reaction of hydroxyl radicals with chlorobenzoic acids have shown that the position of the chlorine atom affects the reaction rate and the subsequent degradation pathways dtu.dk. The reaction rate constants for OH radicals with chlorobenzoic acids are in the range of (4.5–6.2) × 10⁹ dm³ mol⁻¹ s⁻¹ dtu.dk. For 4-chlorobenzoic acid, the reaction with hydroxyl radicals is fast, with a reported rate constant of 5.0 × 10⁹ M⁻¹ s⁻¹ at room temperature researchgate.net. It is anticipated that the activating effect of the dimethylamino group in "this compound" would lead to a higher reaction rate constant compared to chlorobenzoic acids.

The reaction with hydroxyl radicals can proceed via addition to the aromatic ring or by hydrogen abstraction. The formation of pre-reactive complexes can alter the reaction energy barriers. The energy barriers for these reactions are influenced by the electronic properties of the substituents.

Kinetic Analysis of Reaction Progress

The kinetics of reactions involving "this compound" can be analyzed using principles of chemical kinetics and linear free-energy relationships, such as the Hammett equation. The Hammett equation relates the rate and equilibrium constants of reactions of substituted aromatic compounds to the electronic properties of the substituents.

The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

The substituent constants (σ) for the chloro and dimethylamino groups can be used to estimate their effect on the reaction rate. The Hammett constants for these groups are provided in the table below.

Substituentσ_metaσ_para
-Cl0.370.23
-N(CH₃)₂-0.15-0.83

Data sourced from available Hammett constant tables. viu.castenutz.eu

In "this compound," the chloro group is in the meta position relative to the carboxylic acid, and the dimethylamino group is in the ortho position. The Hammett equation is generally not applied to ortho substituents due to steric effects. However, the electronic effect of the ortho-dimethylamino group is strongly electron-donating. The meta-chloro group is electron-withdrawing. The combined effect of these two groups on the reaction kinetics will be a balance of their individual electronic and steric influences.

For a reaction where a negative charge is developed in the transition state (positive ρ value), the electron-withdrawing chloro group would accelerate the reaction, while the electron-donating dimethylamino group would decelerate it. Conversely, for a reaction with a positive charge buildup in the transition state (negative ρ value), the effects would be reversed.

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 Dimethylamino Benzoic Acid and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational states of 5-Chloro-2-(dimethylamino)benzoic acid. The vibrational frequencies are characteristic of specific bonds and their chemical environment within the molecule.

Assignment of Fundamental Vibrational Frequencies

The C=O stretching vibration of the carboxylic acid group is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the range of 1690–1750 cm⁻¹. nih.gov For benzoic acid derivatives, this band is often observed around 1733 cm⁻¹. researchgate.net The presence of both an electron-donating amino group and an electron-withdrawing chloro group can influence the precise position of this absorption. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl groups in the dimethylamino moiety would appear just below 3000 cm⁻¹. researchgate.net The C-Cl stretching vibration typically gives rise to a strong band in the lower frequency region of the spectrum, usually between 600 and 800 cm⁻¹.

Table 1: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch (H-bonded)2500-3300 (broad)
Carboxylic AcidC=O Stretch1690-1750
Aromatic RingC-H Stretch3000-3100
DimethylaminoC-H Stretch (aliphatic)2800-3000
Aromatic RingC=C Stretch1450-1600
Carboxylic AcidO-H Bend1300-1440
Chloro-substituentC-Cl Stretch600-800

This table is generated based on typical vibrational frequencies for the listed functional groups and data from related molecules. nih.govresearchgate.netresearchgate.net

Analysis of Intramolecular Hydrogen Bonding Signatures

The structure of this compound is conducive to the formation of a strong intramolecular hydrogen bond between the acidic proton of the carboxyl group and the lone pair of electrons on the nitrogen atom of the dimethylamino group. jcsp.org.pk This type of interaction significantly influences the vibrational spectrum. jchemrev.com

The most prominent signature of this intramolecular hydrogen bond is the appearance of a very broad and red-shifted absorption band for the O-H stretching vibration, typically centered in the 2500-3300 cm⁻¹ region. docbrown.info This broadening is a result of the dynamic nature of the hydrogen bond. jchemrev.com In some cases, the formation of a strong intramolecular hydrogen bond can cause the O-H band to become so broad and diminished in intensity that it is difficult to distinguish from the baseline. nih.gov

Computational studies on the related 2-(N,N-dimethylamino)benzoic acid predict a strong neutral hydrogen bond with a strength exceeding 10 kcal/mol. jcsp.org.pk This interaction can lead to the formation of a zwitterionic structure in the solid state, which would further alter the vibrational spectrum, notably by replacing the C=O and O-H vibrations with the characteristic symmetric and asymmetric stretches of a carboxylate anion (COO⁻). jcsp.org.pk The presence of this intramolecular hydrogen bond is a key feature influencing the molecule's conformation and chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) for Structural Elucidation and Purity Assessment

NMR spectroscopy is indispensable for the detailed structural elucidation of this compound and its derivatives. ¹H and ¹³C NMR provide information about the carbon-hydrogen framework, while ¹¹⁹Sn NMR is specifically used for characterizing organotin derivatives. nih.gov

While specific experimental spectra for this compound were not found, chemical shifts can be predicted based on data from similar structures like 2-chlorobenzoic acid, 3-aminobenzoic acid, and p-(dimethylamino)benzoic acid. rsc.orgrsc.orgresearchgate.net

The ¹H NMR spectrum is expected to show a singlet for the six protons of the dimethylamino group. The three protons on the aromatic ring would appear as distinct multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The carboxylic acid proton would likely appear as a very broad singlet at a downfield chemical shift (>10 ppm), with its exact position and broadness influenced by the intramolecular hydrogen bond and solvent effects.

The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carboxyl carbon is the most deshielded, appearing around δ 170-175 ppm. The carbons of the aromatic ring would resonate in the δ 110-150 ppm range, with their specific shifts determined by the electronic effects of the chloro and dimethylamino substituents. The two equivalent methyl carbons of the dimethylamino group would appear as a single peak in the aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

NucleusGroupPredicted Chemical Shift (ppm)
¹H-N(CH₃)₂~2.8-3.0 (singlet, 6H)
¹HAromatic-H~6.5-7.8 (multiplets, 3H)
¹H-COOH>10 (broad singlet, 1H)
¹³C-COOH~170-175
¹³CAromatic C-Cl~125-135
¹³CAromatic C-N~145-155
¹³CAromatic C-H~115-130
¹³C-N(CH₃)₂~40-45

This table is generated based on typical chemical shifts and data from analogous compounds. rsc.orgrsc.orgresearchgate.net

For organotin derivatives of this compound, ¹¹⁹Sn NMR spectroscopy is a crucial characterization technique. The chemical shift of the tin nucleus is highly sensitive to its coordination number and the geometry at the tin center. researchgate.netcolab.ws An increase in the coordination number of the tin atom from four to five, six, or seven typically results in a significant upfield shift (to more negative ppm values) of the ¹¹⁹Sn signal. researchgate.netcolab.ws For instance, four-coordinate (tetrahedral) triorganotin carboxylates show signals in the downfield region, whereas five-coordinate (trigonal bipyramidal) or six-coordinate (octahedral) structures, which can form in the solid state or in coordinating solvents, show signals at much higher fields. colab.wsresearchgate.net

Mass Spectrometry (MS, HREI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS), particularly High-Resolution Electron Ionization Mass Spectrometry (HREI-MS), is used to determine the molecular weight and to analyze the fragmentation patterns of this compound, providing valuable structural information. The molecular weight of this compound is 199.63 g/mol . bldpharm.com

Although a specific spectrum for this compound was not found, analysis of the closely related 2-amino-5-chlorobenzoic acid (MW 171.58 g/mol ) and general fragmentation patterns of benzoic acids allows for a predictable fragmentation pathway. docbrown.infonist.gov The mass spectrum of 4-chlorobenzoic acid shows characteristic peaks corresponding to the loss of various fragments. chegg.com

The molecular ion peak [M]⁺• would be observed at m/z 199 and 201 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). Key fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH) to form the [M-17]⁺ ion and the loss of the entire carboxyl group (•COOH) to form the [M-45]⁺ ion. docbrown.info For this compound, this would lead to fragments at m/z 182/184 and m/z 154/156, respectively. Further fragmentation of the aromatic ring can also occur. The presence of the ortho-amino group can lead to specific "ortho effects" in fragmentation, although these are more pronounced in esters. nist.gov

Table 3: Predicted HREI-MS Fragmentation for this compound

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Ion FormulaFragment Lost
199201[C₉H₁₀ClNO₂]⁺•None (Molecular Ion)
182184[C₉H₉ClNO]⁺•OH
154156[C₈H₉ClN]⁺••COOH
139141[C₇H₆ClN]⁺•N(CH₃)₂

This table is generated based on known fragmentation patterns of substituted benzoic acids. docbrown.infonist.govchegg.com

UV-Visible Absorption Spectroscopy for Electronic Transitions and Chromogenic Behavior

UV-Visible absorption spectroscopy provides information about the electronic transitions within the molecule. The spectrum is characterized by the wavelengths of maximum absorbance (λ_max) and is influenced by the chromophores and auxochromes present. worldscientific.com In this compound, the benzene (B151609) ring conjugated with the carboxyl group acts as the primary chromophore. The dimethylamino group (-N(CH₃)₂) and the chloro group (-Cl) act as auxochromes, modifying the absorption characteristics.

The electronic spectrum of substituted benzoic acids is typically characterized by π → π* and n → π* transitions. nih.govnih.gov The presence of the electron-donating dimethylamino group generally causes a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzoic acid. Studies on p-(dimethylamino)benzoic acid show absorption maxima in the range of 295-315 nm. spectrabase.com The electronic properties and conjugation activity of substituted benzoic acids are directly related to the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

The position of the absorption maxima can be sensitive to solvent polarity, a phenomenon known as solvatochromism. The exact λ_max values for this compound would need to be determined experimentally, but are expected to be in the UV-A range, influenced by the combined electronic effects of the substituents.

Table 4: Expected Electronic Transitions for this compound

Transition TypeChromophore/Group InvolvedExpected Wavelength Region
π → πAromatic Ring / C=O~280-320 nm
n → πC=O, -N(CH₃)₂>300 nm (often weak)

This table is based on general principles of UV-Vis spectroscopy and data from analogous compounds. nih.govspectrabase.com

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been specifically reported in the searched literature, the structures of related compounds provide strong indications of its likely solid-state conformation.

Many carboxylic acids, including benzoic acid itself, form centrosymmetric dimers in the solid state through intermolecular hydrogen bonds between their carboxyl groups. researchgate.net This results in a characteristic eight-membered ring motif.

Elemental Analysis (C, H, N, S) for Stoichiometric Composition Confirmation

Elemental analysis is a fundamental technique for verifying the empirical and molecular formula of a synthesized compound. It provides the percentage composition of elements like Carbon (C), Hydrogen (H), and Nitrogen (N) within the molecule. For this compound, with the molecular formula C₉H₁₀ClNO₂, the theoretical elemental composition can be calculated based on its atomic masses.

The confirmation of the stoichiometric composition is achieved by comparing the experimentally determined percentages of C, H, and N with the calculated theoretical values. A close correlation between the experimental and theoretical data provides strong evidence for the successful synthesis of the target compound and its purity. Sulfur (S) analysis is typically included in a standard elemental analysis screen, though it is not a constituent of this compound, and its theoretical percentage is zero.

Table 1: Theoretical Elemental Composition of this compound (C₉H₁₀ClNO₂) Molecular Weight: 199.63 g/mol

ElementSymbolTheoretical Percentage (%)
CarbonC54.15
HydrogenH5.05
ChlorineCl17.76
NitrogenN7.02
OxygenO16.03
SulfurS0.00

This table presents the calculated theoretical elemental percentages for this compound. Experimental values obtained from an elemental analyzer should closely match these figures to confirm the compound's identity and purity.

Thermal Analysis (TGA, DSC) for Phase Transitions and Decomposition Pathways

Thermal analysis techniques are crucial for determining the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for studying the thermal behavior of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. For this compound, a TGA curve would reveal its thermal stability and decomposition profile. The analysis typically shows a stable baseline until the onset of decomposition, at which point a significant mass loss is recorded. The resulting data can identify the temperature ranges at which the compound begins to degrade and the kinetics of its decomposition. For instance, the TGA curve for benzoic acid shows the substance's volatilization and decomposition, a process that can be used as a reference for its derivatives. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.govnih.gov This technique is highly sensitive for detecting thermal events such as melting, crystallization, and glass transitions. nih.gov A DSC thermogram for this compound would exhibit an endothermic peak corresponding to its melting point. The temperature at the peak maximum (Tₘ) is a characteristic physical property used for identification and purity assessment. nih.gov Any impurities present would typically cause a broadening of the melting peak and a depression of the melting point.

Table 2: Expected Thermal Analysis Data for this compound

Analysis TypeParameterExpected ObservationSignificance
TGA Onset of DecompositionA specific temperature at which significant mass loss begins.Indicates the upper limit of thermal stability for the compound.
Residual MassPercentage of mass remaining at the end of the analysis.Provides information about the final decomposition products (e.g., inorganic residue).
DSC Melting Point (Tₘ)A sharp endothermic peak at a characteristic temperature.Confirms the identity and purity of the crystalline solid.
Enthalpy of Fusion (ΔH)The area under the melting peak, measured in J/g.Quantifies the energy required to melt the substance.

This table outlines the expected results from TGA and DSC analyses. The precise values are determined experimentally and are critical for characterizing the thermal properties of the compound.

Chromatographic Methods (HPLC, TLC) for Purity Determination and Reaction Monitoring

Chromatographic techniques are indispensable for separating and analyzing chemical mixtures, making them essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for the separation, identification, and quantification of compounds. aocs.org For purity analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic identifier. A pure sample will ideally show a single, sharp peak, while impurities will appear as separate peaks. The area under the peak is proportional to the concentration, allowing for quantitative purity assessment. researchgate.net

Table 3: Illustrative HPLC Method for Purity Analysis

ParameterConditionPurpose
Column C18, 5 µm, 4.6 x 250 mmNonpolar stationary phase for reversed-phase separation.
Mobile Phase Acetonitrile:Water (e.g., 75:25) with 0.1% Acetic AcidPolar eluent to move the analyte through the column; acid improves peak shape. researchgate.net
Flow Rate 1.0 mL/minControls the speed of the separation and retention times. researchgate.net
Detection UV at a specific wavelength (e.g., 282 nm)Monitors the eluent for the presence of the UV-absorbing analyte. researchgate.net
Injection Volume 10 µLA small, precise volume of the sample solution is introduced into the system. researchgate.net

This table provides an example of a typical set of conditions for an HPLC analysis. These parameters would be optimized to achieve the best separation for this compound and any potential impurities.

Thin-Layer Chromatography (TLC) is a simpler, faster, and more cost-effective chromatographic technique used for qualitative analysis. sigmaaldrich.com It is particularly useful for monitoring the progress of a chemical reaction by showing the disappearance of reactants and the appearance of the product over time. A small spot of the reaction mixture is applied to a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a chamber with a suitable mobile phase. The different components of the mixture travel up the plate at different rates, resulting in their separation. The positions of the spots are visualized, often under UV light, and their retention factor (Rƒ) values can be calculated. analyticaltoxicology.comresearchgate.net TLC provides a quick assessment of the reaction's completion and the presence of byproducts. nih.gov

Theoretical and Computational Chemistry Investigations of 5 Chloro 2 Dimethylamino Benzoic Acid and Analogous Structures

Quantum Chemical Calculations for Molecular Structure and Conformation

The first step in a computational investigation is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. This involves finding the minimum energy structure on the potential energy surface. Furthermore, molecules are not static; they can exist as different conformers (or rotamers) arising from the rotation around single bonds. Conformational analysis maps the energy changes associated with these rotations to identify stable conformers and the energy barriers between them.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It calculates the electronic energy of a system based on its electron density rather than the complex many-electron wavefunction. A popular and widely used functional for this purpose is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

For a molecule like 5-Chloro-2-(dimethylamino)benzoic acid, geometry optimization using DFT would determine the precise bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state. A key aspect of its structure is the potential for an intramolecular hydrogen bond between the hydrogen of the carboxylic acid group (-COOH) and the nitrogen of the adjacent dimethylamino group (-N(CH₃)₂).

Conformational analysis would focus on the rotation around two key bonds: the C-C bond connecting the carboxylic group to the benzene (B151609) ring and the C-N bond of the dimethylamino group. In studies of analogous ortho-substituted benzoic acids, such as 2-chlorobenzoic acid, DFT calculations have been used to create potential energy profiles by systematically rotating these bonds. nih.govuc.pt These calculations reveal the most stable orientations of the substituent groups relative to the ring and to each other. For 2-chlorobenzoic acid, non-planar conformations where the carboxylic group is twisted out of the plane of the benzene ring were found to be the most stable. researchgate.netiku.edu.tr A similar twisting would be expected for this compound, influenced by the steric hindrance and electronic interactions between the adjacent dimethylamino and carboxylic acid groups.

Table 1: Illustrative Geometrical Parameters for Analogous Substituted Benzoic Acids Calculated via DFT Note: This table presents typical data obtained for analogous compounds, as specific values for this compound are not available in the cited literature. The data is based on findings for 2-acetylamino-benzoic acid and general benzoic acid derivatives.

ParameterBondTypical Calculated Value
Bond Lengths (Å)
C=O (carbonyl)1.213
C-O (hydroxyl)1.310
C-C (ring)1.37 - 1.40
C-Cl~1.74
C-N~1.36
**Bond Angles (°) **
O=C-O~122°
C-C-C (ring)~118° - 122°
Cl-C-C~120°
N-C-C~121°
Data synthesized from findings for analogous structures like 2-acetylamino-benzoic acid. researchgate.net

While DFT is a workhorse, other ab initio methods are also employed. The Hartree-Fock (HF) method is a foundational approach that solves the Schrödinger equation by approximating the effect of electron-electron repulsion. frontiersin.orgnih.gov However, it neglects a portion of the electron correlation, which can be critical for accurate energy predictions.

To improve upon HF, post-Hartree-Fock methods are used. Second-order Møller-Plesset perturbation theory (MP2) is one such method that incorporates electron correlation, offering a higher level of theory. nih.govumich.edu MP2 calculations are more computationally demanding than DFT or HF but can provide more reliable results for conformational energies and systems with significant non-covalent interactions. google.com In conformational analyses of flexible molecules, it is common practice to compare the results from different methods (e.g., HF, DFT, and MP2) to ensure the predictions are robust. frontiersin.orgnih.gov For example, a computational study on 5-amino-2-chlorobenzoic acid, an analog of the title compound, employed both HF and DFT methods to calculate its vibrational and thermodynamic parameters. nih.gov

The accuracy of any quantum chemical calculation depends not only on the method (HF, MP2, DFT) but also on the basis set . wikipedia.org A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org The combination of the chosen method and basis set is referred to as the level of theory . uni-rostock.de

Commonly used basis sets belong to the Pople family, such as 6-311++G(d,p) . This notation indicates:

6-311 : A "triple-zeta" split-valence basis set, meaning it uses three separate functions to describe each valence orbital, providing flexibility. youtube.com

++ : Diffuse functions are added to both heavy (non-hydrogen) atoms and hydrogen atoms. These are crucial for accurately describing systems with lone pairs, anions, or weak interactions like hydrogen bonds.

(d,p) : Polarization functions (d-type on heavy atoms, p-type on hydrogens) are included. These allow orbitals to change shape, which is essential for describing chemical bonds accurately. youtube.com

Selecting the appropriate level of theory is a balance between desired accuracy and computational cost. umich.edu For molecules like substituted benzoic acids, a combination like B3LYP/6-311++G(d,p) is often considered a reliable standard for obtaining accurate geometries and energies. nih.govmdpi.com

Electronic Structure and Reactivity Analysis

Beyond molecular geometry, computational methods can probe the electronic landscape of a molecule to predict its chemical reactivity. This involves analyzing the molecular orbitals and the distribution of electron density.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO's energy relates to its ability to accept an electron (its electron affinity). conicet.gov.ar

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of chemical reactivity and stability. conicet.gov.arirjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that the molecule is more polarizable and more chemically reactive. science.gov

For this compound, the electron-donating dimethylamino group and the electron-withdrawing chloro and carboxylic acid groups would significantly influence the energies of the frontier orbitals. DFT calculations are routinely used to compute these values. irjweb.com

Table 2: Illustrative Frontier Orbital Energies for an Analogous Compound Note: This table shows representative data for 4-(Dimethylamino)benzaldehyde, an analog containing the key dimethylamino and benzene ring moieties. The specific values for this compound would differ.

ParameterCalculation MethodEnergy (eV)
HOMO Energy B3LYP/6-31G(d,p)-5.62
LUMO Energy B3LYP/6-31G(d,p)-1.31
HOMO-LUMO Gap (ΔE) B3LYP/6-31G(d,p)4.31
Data adapted from a study on 4-(Dimethylamino)benzaldehyde. conicet.gov.ar

To visualize reactive sites, a Molecular Electrostatic Potential (MESP) map is often generated. irjweb.com This map plots the electrostatic potential onto the molecule's electron density surface. Different colors indicate regions of varying potential:

Red : Regions of negative potential (electron-rich), which are susceptible to electrophilic attack. For the title compound, these would be centered on the oxygen atoms of the carboxylic acid, the nitrogen atom, and the chlorine atom.

Blue : Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. This would be expected around the acidic proton of the carboxylic group.

Green : Regions of neutral potential.

While MESP provides a qualitative picture, Fukui functions offer a quantitative measure of reactivity at specific atomic sites. Derived from conceptual DFT, the Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. It helps to identify the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed), thus providing a more detailed prediction of local reactivity than MESP alone. irjweb.com

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Bonding and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a localized, Lewis-like picture of molecular bonding and allows for the quantitative assessment of intramolecular and intermolecular interactions.

In substituted benzoic acids, NBO analysis reveals significant intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to the molecule's stability and reactivity. For instance, in molecules containing both electron-donating groups (like the dimethylamino group) and electron-withdrawing groups, NBO analysis can elucidate the flow of electron density. The lone pair of electrons on the nitrogen atom of the dimethylamino group can delocalize into the antibonding orbitals of the adjacent aromatic ring and the carboxylic acid group. This delocalization, often referred to as n→π* interaction, stabilizes the molecule.

Studies on analogous compounds, such as 4-dimethylaminobenzoic acid, have shown that the stability of the molecule is enhanced by hyper-conjugative interactions and a hydrogen-bonding network. ikprress.org The NBO analysis quantifies these interactions through the second-order perturbation energy, E(2), which indicates the stabilization energy resulting from the delocalization of electron density from a filled donor orbital to an empty acceptor orbital. A larger E(2) value signifies a more intense interaction. nih.gov

Table 1: Illustrative Second-Order Perturbation Energies (E(2)) for Intramolecular Interactions in a Substituted Benzoic Acid Analogue

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Nπ(C-C)5.8n→π
LP(1) Oσ(C-O)2.5n→σ
σ(C-H)σ(C-C)1.2σ→σ

Note: This table is a representative example based on findings for analogous substituted benzoic acids. The exact values for this compound would require a specific computational study.

Population Analysis (Mulliken, Natural) for Charge Distribution

Population analysis methods, such as Mulliken and Natural Population Analysis (NPA), are employed to calculate the distribution of electron density among the atoms in a molecule, providing insights into the atomic charges. This information is crucial for understanding the molecule's electrostatic potential, reactivity sites, and intermolecular interactions. actascientific.com

In this compound, the presence of the electronegative chlorine atom and the electron-donating dimethylamino group is expected to significantly influence the charge distribution. The chlorine atom will likely draw electron density, resulting in a negative partial charge, while the nitrogen atom of the dimethylamino group will have a less negative or even a positive charge due to the delocalization of its lone pair. The carbon atoms of the benzene ring will also exhibit varying charges depending on their position relative to the substituents.

Computational studies on similar molecules, like 4-(carboxyamino)-benzoic acid, have utilized Mulliken charge analysis to understand the charge distribution and its implications for the molecule's properties. researchgate.net The calculated atomic charges can help in identifying the most electrophilic and nucleophilic sites within the molecule.

Table 2: Representative Calculated Mulliken Atomic Charges for a Substituted Benzoic Acid Analogue

AtomCharge (a.u.)
O (carbonyl)-0.55
O (hydroxyl)-0.65
N (amino)-0.80
C (carboxyl)+0.75
Cl-0.15

Note: This table presents illustrative values based on general findings for substituted benzoic acids. The precise charge distribution for this compound would necessitate a dedicated computational analysis.

Spectroscopic Property Computations and Correlation with Experimental Data

Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data. By simulating spectra, researchers can gain a deeper understanding of the relationship between molecular structure and spectroscopic features.

Simulated Vibrational Frequencies (IR, Raman) and Potential Energy Distribution (PED)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the vibrational frequencies and intensities of a molecule. The assignments of the calculated vibrational modes are often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a particular normal mode of vibration.

For substituted benzoic acids, the vibrational spectra exhibit characteristic bands corresponding to the stretching and bending modes of the carboxylic acid group, the aromatic ring, and the substituents. For example, the C=O stretching vibration of the carboxylic acid group typically appears in the range of 1680-1740 cm⁻¹. mdpi.com The O-H stretching vibration is usually observed as a broad band in the region of 2500-3300 cm⁻¹. The presence of the chloro and dimethylamino groups will introduce additional vibrational modes and may shift the frequencies of the existing modes.

Table 3: Typical Calculated Vibrational Frequencies and Assignments for a Substituted Benzoic Acid

Vibrational ModeCalculated Frequency (cm⁻¹)PED Contribution (%)
O-H stretch3550100 (O-H str)
C-H stretch (aromatic)3100-300095 (C-H str)
C=O stretch172085 (C=O str) + 10 (C-C str)
C-C stretch (aromatic)1600-145070 (C-C str) + 20 (C-H bend)
C-Cl stretch750-55080 (C-Cl str)

Note: This table provides a general representation of vibrational analysis for a substituted benzoic acid. The exact frequencies and PED for this compound would require a specific computational study.

Computed NMR Chemical Shifts (GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are frequently used to predict the ¹H and ¹³C NMR chemical shifts. These calculations can aid in the assignment of experimental NMR spectra and provide insights into the electronic environment of the nuclei.

For this compound, the chemical shifts of the aromatic protons and carbons will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the dimethylamino group. The GIAO method can predict these shifts with a reasonable degree of accuracy, helping to confirm the molecular structure. Experimental NMR data for analogous compounds like p-(dimethylamino)benzoic acid are available and can serve as a reference. spectrabase.com

Table 4: Illustrative Computed ¹³C NMR Chemical Shifts (GIAO) for a Substituted Benzoic Acid Analogue

Carbon AtomCalculated Chemical Shift (ppm)
C (carboxyl)170.5
C (ipso to COOH)130.2
C (ortho to COOH)128.9
C (meta to COOH)132.1
C (para to COOH)129.8
C (methyl)40.1

Note: This table contains representative values. The actual chemical shifts for this compound would need to be determined through specific computational calculations and experimental verification.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the electronic absorption spectra (UV-Vis) of molecules. It provides information about the energies of electronic transitions, the oscillator strengths (intensities) of these transitions, and the molecular orbitals involved.

The electronic spectrum of this compound is expected to be characterized by π→π* transitions within the aromatic system. The presence of the dimethylamino group, a strong electron-donating group, is likely to cause a red shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzoic acid. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and help in understanding the nature of the electronic transitions. Studies on other benzoic acid derivatives have successfully employed TD-DFT to interpret their UV-Vis spectra. researchgate.net

Table 5: Representative TD-DFT Calculated Electronic Transitions for a Substituted Benzoic Acid Analogue

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3100.45HOMO → LUMO (π→π)
S₀ → S₂2650.12HOMO-1 → LUMO (π→π)
S₀ → S₃2300.38HOMO → LUMO+1 (π→π*)

Note: This table is an illustrative example. The specific electronic transitions for this compound would require a dedicated TD-DFT study.

Thermodynamic Property Prediction and Analysis

Computational chemistry provides a means to predict the thermodynamic properties of molecules, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These properties are essential for understanding the stability of a molecule and its behavior in chemical reactions.

For substituted benzoic acids, computational methods can be used to calculate the standard enthalpies of formation, entropies, and heat capacities. nist.gov The acidity of benzoic acid derivatives, for example, can be related to the Gibbs free energy change of the dissociation reaction. nih.govresearchgate.net The substituents on the benzene ring can have a significant impact on these thermodynamic properties. An electron-withdrawing group like chlorine generally increases the acidity of benzoic acid, while an electron-donating group like dimethylamino decreases it. libretexts.org

Table 6: Calculated Thermodynamic Properties for Benzoic Acid at 298.15 K

PropertyValueUnit
Enthalpy of Formation (Solid)-385.2kJ/mol
Standard Entropy (Solid)167.6J/mol·K
Heat Capacity (Solid)146.7J/mol·K
Gibbs Free Energy of Formation (Solid)-245.3kJ/mol

Source: NIST Chemistry WebBook, with values for benzoic acid provided for illustrative purposes. Specific calculations would be needed for this compound.

Gas-Phase Enthalpies of Formation

Thermochemical investigations of ortho-, meta-, and para-chlorobenzoic acids have been conducted to determine their reliable standard molar enthalpies of formation in the gaseous state. acs.orgnih.gov These values are crucial for understanding the influence of the chlorine atom's position on the benzene ring on the molecule's stability. The enthalpies of combustion for o-, m-, and p-chlorobenzoic acid were determined using an adiabatic rotating-bomb calorimeter, and these results were combined with the enthalpies of formation of water, carbon dioxide, and aqueous hydrochloric acid to derive the enthalpies of formation of the chlorobenzoic acids. nih.gov

Ab initio calculations, such as those using the G3(MP2) theory, have also been employed to calculate the enthalpies of formation of chlorobenzoic acids, with results showing excellent agreement with experimental data obtained from homodesmic reactions. acs.org The strain enthalpies of these molecules have also been assessed using isodesmic reaction procedures. acs.org

Below is a table summarizing the gas-phase enthalpies of formation for the monochlorobenzoic acid isomers, which can serve as a reference for estimating the properties of more complex derivatives like this compound.

CompoundEnthalpy of Formation (gas phase) at 298.15 K (kJ/mol)Reference
o-Chlorobenzoic acid-313.3 ± 1.8 acs.org
m-Chlorobenzoic acid-330.1 ± 1.9 acs.org
p-Chlorobenzoic acid-331.4 ± 1.8 acs.org

Cocrystallization Thermodynamic Functions via Virtual Screening

Cocrystallization is a technique used to modify the physicochemical properties of active pharmaceutical ingredients by forming a crystalline solid with a neutral co-former. While specific thermodynamic data from virtual screening for this compound cocrystals is not available, research on analogous benzoic acid derivatives provides insight into the principles governing cocrystal formation.

Studies have explored the cocrystallization of benzoic acid and its derivatives, such as salicylic (B10762653) acid and o-acetylsalicylic acid (aspirin), with various nitrogen-containing bases like diazabicyclo[2.2.2]octane (DABCO), piperazine, and 2-aminopyrimidine. rsc.org The formation and stability of these cocrystals are governed by intermolecular interactions, primarily hydrogen bonding. nih.gov

The thermodynamics of cocrystallization can be influenced by factors such as the solvent system and the stoichiometry of the components. For instance, the cocrystallization of benzoic acid and sodium benzoate (B1203000) can result in different stoichiometric ratios (2:1 or 1:1) and polymorphs, each with its own thermodynamic stability. mdpi.com The presence of templating molecules can also affect the kinetics of cocrystal growth. mdpi.com

The formation of cocrystals can be monitored using techniques like Raman spectroscopy to understand the process in solution. mdpi.com While quantitative thermodynamic functions from virtual screening are not presented here, the qualitative principles from these studies on analogous compounds highlight the importance of hydrogen bonding and stoichiometric considerations in the design and formation of cocrystals.

Molecular Modeling and in silico Studies for Interaction Mechanisms and Structure-Activity Relationships (SAR)

Molecular modeling and in silico studies are powerful tools for investigating the interaction mechanisms of molecules and for establishing structure-activity relationships (SAR). For substituted benzoic acids, computational methods have been used to predict molecular properties and to understand how structural modifications influence biological activity.

One area of focus has been the prediction of acidity (pKa) for substituted benzoic acids using gas-phase electronic properties like the molecular electrostatic potential (MEP) and valence natural atomic orbitals (NAO) of the acidic atom and leaving proton. nih.gov These computational models have been shown to accurately predict the pKa values for a wide range of singly, doubly, and triply substituted benzoic acids. nih.gov Such models could be applied to estimate the acidity of this compound.

Molecular dynamics simulations have been employed to study the self-association of substituted benzoic acids in various solvents. acs.org These studies reveal that in apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers, while in solvents with a higher hydrogen bond acceptor propensity, they form hydrogen bonds with the solvent. acs.orgbohrium.com The nature of the substituents on the benzene ring also influences the formation of self-associates through weaker interactions like π-π stacking. bohrium.com

SAR studies on various series of benzoic acid derivatives have provided insights into how different substituents affect their biological activities. For example, in a series of acetylcholineesterase inhibitors, substitution at the 2- or 3-position with bulky, hydrophobic, and electron-donating groups was found to favor potent activity. walisongo.ac.id In another study on compounds with antibacterial activity, the presence of an electron-withdrawing chloro group at the fourth position of a phenyl ring demonstrated significant activity. researchgate.net These findings underscore the importance of the electronic and steric properties of substituents in determining the biological function of benzoic acid derivatives. While a specific SAR for this compound is not detailed, the principles derived from these analogous structures would be instrumental in predicting its activity and designing related compounds.

In Vitro Biochemical Activity and Structure Activity Relationship Sar Studies of 5 Chloro 2 Dimethylamino Benzoic Acid Derivatives

Enzyme Inhibition Studies (e.g., Urease Inhibition)

Derivatives of 5-Chloro-2-(dimethylamino)benzoic acid have been investigated for their ability to inhibit various enzymes, with notable activity observed against urease. Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, a process implicated in several pathological conditions and agricultural nitrogen loss. nih.govnih.gov

Kinetic studies on the inhibition of Jack bean urease by p-chloro benzoic acid demonstrated a competitive type of inhibition. sciensage.info In this mechanism, the inhibitor competes with the substrate (urea) for the same active site on the enzyme. sciensage.info The inhibitory effect was quantified by determining the apparent Michaelis constant (Kmapp) and the enzyme-inhibitor constant (Ki). The Lineweaver-Burk plots for the inhibited reaction showed the same y-intercept as the uninhibited reaction, a characteristic feature of competitive inhibition. sciensage.info A lower Ki value signifies a stronger binding affinity of the inhibitor to the enzyme. sciensage.info

The structure-activity relationship suggests that the presence and position of the chloro group on the benzoic acid ring are crucial for its inhibitory potential. Studies comparing different substituted benzoic acids indicate that these modifications influence the binding strength to the urease active site. sciensage.info

Inhibition Constants for p-Chloro Benzoic Acid against Jack Bean Urease
InhibitorInhibition TypeApparent Michaelis Constant (Kmapp)Enzyme-Inhibitor Constant (Ki)
p-Chloro benzoic acidCompetitiveValue not explicitly stated, but shown to increaseCalculated from Kmapp and Km

Antimicrobial and Antifungal Activity Assays (e.g., MIC, Time-Kill Studies against bacterial and fungal strains)

Derivatives incorporating the 5-chloro-benzoic acid scaffold have shown a broad spectrum of antimicrobial and antifungal activities. The structural features of these derivatives play a significant role in determining their potency and range of action. nih.gov

A series of novel sulfonamides featuring a 5-chloro-2-hydroxybenzoic acid scaffold was synthesized and evaluated for activity against various microbes. nih.gov One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, displayed significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 μmol/L. nih.gov However, the derivatives generally showed weak to no antifungal potency. nih.gov Another study on 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides also reported notable antibacterial and antimycobacterial activities. mdpi.com

In the realm of antifungal research, esters of benzoic acid have been tested against pathogenic fungi like Candida albicans. nih.gov The antifungal effects were found to be dependent on the specific structural variations of the ester derivatives. nih.gov Benzoic acid and its hydroxylated derivatives have also demonstrated dose-dependent fungistatic activity against Alternaria solani, the fungus responsible for early blight in tomatoes. nih.gov

Minimum Inhibitory Concentration (MIC) of Selected Benzoic Acid Derivatives
Compound/DerivativeTarget OrganismMIC Value
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MRSA)15.62-31.25 μmol/L nih.gov
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4 μmol/L nih.gov
Methyl biphenyl-2-carboxylate (Benzoic acid ester)Candida albicans (LM-106, LM-23)128 µg/mL nih.gov
Methyl biphenyl-2-carboxylate (Benzoic acid ester)Candida albicans (ATCC-76645)256 µg/mL nih.gov

Antiproliferative and Cytotoxic Activity in Cell Lines (e.g., human pancreatic carcinoma, ovarian cancer, colon cancer, breast cancer, liver cancer)

Derivatives of halogenated benzoic acids have been identified as potent antiproliferative and cytotoxic agents against various human cancer cell lines. Research has focused on their ability to inhibit cancer cell growth, particularly in cholangiocarcinoma (CCA), neuroblastoma, and colorectal cancer.

For instance, altholactone (B132534) derivatives modified with a halogenated benzoate (B1203000) group, including chloro- and fluorobenzoate, exhibited significant cytotoxicity against CCA cell lines (KKU-M055 and KKU-M213). nih.gov Similarly, certain quinoxaline (B1680401) derivatives showed good antiproliferative activity against neuroblastoma cell lines SK-N-SH and IMR-32, with IC₅₀ values in the low micromolar range. nih.gov Studies on other related structures have also noted anti-tumor activity in colorectal cancer cell lines like HT-29. nih.gov

The antiproliferative effects of these derivatives are often traced back to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis).

A fluorobenzoate derivative of altholactone was shown to arrest the cell cycle of CCA cells at the sub-G1 phase and trigger apoptotic cell death. nih.gov This induction of apoptosis is a key mechanism for eliminating cancerous cells. Further investigation revealed that the compound's action was linked to the inhibition of Topoisomerase IIα, leading to DNA damage. nih.gov Other studies on related compounds have demonstrated the induction of G2/M phase cell cycle arrest in colon cancer cells (HT-29) and K562 leukemia cells. nih.govnih.govscienceopen.comfrontiersin.org The process of apoptosis induction often involves the externalization of phosphatidylserine, an early marker of this pathway. nih.gov

The cytotoxicity of these compounds is routinely quantified using colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. abcam.com This method measures the metabolic activity of cells, which correlates with cell viability. abcam.comnih.gov In living cells, mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells. abcam.com

Using such assays, researchers have determined the half-maximal inhibitory concentration (IC₅₀) for various derivatives. For example, the IC₅₀ values for novel oxiranyl-quinoxaline derivatives against neuroblastoma cell lines ranged from 2.49 µM to 26.9 µM. nih.gov

Antiproliferative Activity (IC₅₀) of Selected Derivatives
Compound/Derivative ClassCancer Cell LineIC₅₀ Value
Oxiranyl-quinoxaline derivatives (e.g., 11a, 11b)SK-N-SH (Neuroblastoma)2.49 µM - 26.9 µM nih.gov
Oxiranyl-quinoxaline derivatives (e.g., 11a, 11b)IMR-32 (Neuroblastoma)3.96 µM - 22.69 µM nih.gov
AQ4 (Banoxantrone metabolite)HT-29 (Colorectal)Concentration-dependent growth inhibition nih.gov
Halogenated benzoate altholactone derivativesKKU-M055, KKU-M213 (Cholangiocarcinoma)Potent cytotoxicity observed nih.gov

Receptor Binding Affinity Studies (e.g., Serotonin (B10506) Transporter (SERT) Ligands, Allosteric Modulators)

A significant area of investigation for this compound derivatives is their interaction with neurotransmitter transporters, particularly the serotonin transporter (SERT). SERT is a primary target for many antidepressant medications. nih.gov

A novel derivative, 5-Chloro-2-(2'-((dimethylamino)methyl)-4'-iodophenylthio)benzenamine, was developed and tested as a potential SERT imaging agent. nih.gov This compound displayed an exceptionally high binding affinity for SERT, with a Kᵢ value of 0.22 ± 0.09 nM. nih.gov Crucially, it showed very high selectivity, with low binding affinities for dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters (Kᵢ > 1000 nM). nih.gov This high affinity and selectivity suggest that such derivatives could be lead compounds for developing new therapeutic agents or diagnostic tools for conditions involving the serotonergic system. nih.govdntb.gov.ua The binding occurs at both central and allosteric sites on the transporter protein. nova.edu

Binding Affinities (Ki) of a SERT Ligand Derivative
CompoundTarget TransporterBinding Affinity (Ki, nM)
5-Chloro-2-(2'-((dimethylamino)methyl)-4'-iodophenylthio)benzenamine nih.govSERT0.22 ± 0.09
DAT> 1000
NET> 1000

Complexation and Interaction with Biological Macromolecules (e.g., DNA Binding, Topoisomerase I and II Inhibition)

The anticancer activity of some benzoic acid derivatives is linked to their ability to interact with essential macromolecules involved in DNA replication and maintenance, such as topoisomerases. plos.org Topoisomerase II (Topo II) enzymes are critical for managing DNA topology and are validated targets for cancer chemotherapy. plos.orgnih.gov

Research into altholactone derivatives modified with halogenated benzoate groups found that they act as Topo II inhibitors. nih.gov Specifically, a 3-fluorobenzoate (B1230327) derivative was shown to inhibit the Topoisomerase IIα (Topo IIα) enzyme, leading to DNA double-strand breaks. nih.gov This mechanism classifies the compound as a Topo II poison—an agent that stabilizes the transient complex between the enzyme and DNA, preventing the re-ligation of the DNA strand and ultimately causing cell death. nih.govnih.gov

Computational docking analysis suggested that the derivative binds to the ATPase domain of Topo IIα. nih.gov The selective inhibition of the α-isoform over the β-isoform is a desirable trait, as inhibition of Topo IIβ is often associated with adverse side effects. plos.org Other related compounds, such as the anthraquinone (B42736) derivative AQ4, also function as Topo II inhibitors. nih.gov

Mechanistic Insights from In Vitro Biochemical Pathways

The mechanistic understanding of how derivatives of this compound exert their effects is derived from studies on analogous compounds that target specific biochemical pathways.

One of the key pathways investigated for related anthranilic acid derivatives is the inhibition of enzymes involved in inflammation. The anti-inflammatory activity of N-aryl anthranilic acids is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of these molecules allow them to fit into the active site of COX enzymes, thereby blocking the synthesis of prostaglandins.

In the realm of antibacterial research, the focus has been on the disruption of quorum sensing, a cell-to-cell communication process in bacteria that regulates virulence factor production. Anthranilic acid derivatives have been shown to act as antagonists of quorum sensing receptors, such as LasR in Pseudomonas aeruginosa. nih.gov By binding to the receptor, they prevent the natural autoinducer from initiating the signaling cascade, thus attenuating bacterial virulence without exerting direct bactericidal effects, which may reduce the likelihood of resistance development.

Furthermore, the investigation of metal complexes of anthranilic acid derivatives has opened up new avenues for understanding their mechanism of action. The enhanced activity of these complexes is often attributed to the chelation theory, which suggests that the coordination of the metal ion to the ligand reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the microbial cell membrane. mdpi.com Once inside the cell, the complex can interfere with various cellular processes, including DNA replication and protein synthesis, or act as potent enzyme inhibitors. mdpi.com For example, the significant α-glucosidase inhibition by Ag(I) complexes suggests a specific interaction with the active site of this enzyme, which is crucial for carbohydrate metabolism. mdpi.com

The following table outlines the mechanistic insights for related compound classes:

Compound ClassInvestigated Biochemical PathwayProposed Mechanism of ActionReference
N-Aryl Anthranilic AcidsInflammatory PathwaysInhibition of cyclooxygenase (COX) enzymes ijpsonline.comresearchgate.net
Anthranilic Acid-based AcylsemicarbazidesBacterial Quorum SensingAntagonism of quorum sensing receptors (e.g., LasR) nih.gov
Metal Complexes of Anthranilic AcidVarious (e.g., Carbohydrate Metabolism)Enhanced cellular uptake and potent enzyme inhibition (e.g., α-glucosidase) mdpi.com

Research Applications of 5 Chloro 2 Dimethylamino Benzoic Acid and Its Derivatives

Building Blocks for Advanced Organic Synthesis

5-Chloro-2-(dimethylamino)benzoic acid serves as a valuable building block in the field of advanced organic synthesis. Its substituted benzene (B151609) ring, featuring a carboxylic acid, a dimethylamino group, and a chlorine atom, offers multiple reactive sites for the construction of more complex molecular architectures. The presence of these functional groups allows for a variety of chemical transformations, making it a versatile starting material for diverse synthetic pathways.

Synthesis of Complex Organic Molecules

The unique substitution pattern of this compound facilitates its use in the synthesis of intricate organic molecules. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, enabling chain extension and the introduction of new functionalities. The dimethylamino group can influence the reactivity of the aromatic ring and can also be a site for further chemical modification. The chlorine atom provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, respectively. These reactions are instrumental in assembling complex molecular frameworks from simpler precursors.

Precursors for Heterocyclic Compound Synthesis

A significant application of this compound and its derivatives lies in their role as precursors for the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science, and the development of efficient synthetic routes to these structures is of paramount importance.

Derivatives of aminobenzoic acids are key starting materials for the synthesis of benzothiazoles and benzoxazolinones, two classes of heterocyclic compounds with a wide range of biological activities. nih.govijper.orgresearchgate.netscienceopen.comnih.govnih.govresearchgate.netresearchgate.net For instance, 2-substituted benzothiazoles can be prepared through the condensation of 2-aminothiophenols with various benzoic acid derivatives. nih.gov The reaction of a substituted aminobenzoic acid with 2-aminothiophenol in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures can yield 2-aryl benzothiazoles.

Similarly, 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have been synthesized and shown to possess antibacterial and antifungal activities. scienceopen.comnih.gov The synthesis of these compounds often involves the reaction of a substituted 2-aminophenol with a carbonyl source. The chloro-substitution on the benzoxazolinone ring is reported to potentially enhance its antimicrobial activity. scienceopen.comnih.gov

Table 1: Examples of Heterocyclic Compounds Synthesized from Aminobenzoic Acid Derivatives

Heterocyclic Compound ClassPrecursor TypeKey ReactionPotential Applications
BenzothiazolesAminobenzoic acid derivatives and 2-aminothiophenolsCondensationMedicinal chemistry, material science
BenzoxazolinonesSubstituted 2-aminophenols and carbonyl sourcesCyclizationAntibacterial, antifungal agents

Development of Chromogenic Reagents and Sensors for Analytical Chemistry

Derivatives of aminobenzoic acids have shown significant promise in the development of chromogenic reagents and sensors for the detection of various analytes, particularly metal ions. mdpi.commdpi.comnih.govrsc.orgnih.govresearchgate.netsciforum.netsemanticscholar.org These sensors operate on the principle of a color change upon binding with the target analyte, allowing for simple and often visual detection.

Schiff bases derived from the condensation of an amino-substituted benzoic acid with an aldehyde or ketone are a prominent class of colorimetric chemosensors. mdpi.comnih.govnih.gov The imine (-C=N-) linkage and other donor atoms in the Schiff base structure can coordinate with metal ions, leading to a change in the electronic properties of the molecule and a corresponding color change. mdpi.comnih.gov For example, pyrrole-based Schiff bases have been shown to be sensitive probes for Fe³⁺, Cu²⁺, Hg²⁺, and Cr³⁺ ions in aqueous media, with detection limits in the micromolar range. nih.gov Similarly, a Schiff base derived from 2-aminobenzoic acid has been utilized in the synthesis of Cu(II) complexes, demonstrating the coordination potential of this class of compounds. asianpubs.org

Azo dyes containing a benzoic acid moiety, such as Dabcyl, have also been investigated as chromogenic probes for metal cation recognition. mdpi.comresearchgate.netsciforum.net The interaction of the dye with metal ions like Hg²⁺, Fe²⁺, Pd²⁺, Sn²⁺, and Al³⁺ can induce a distinct color change from yellow to pink. mdpi.com This colorimetric response provides a straightforward method for the qualitative and, in some cases, quantitative detection of these metal ions. The carboxylic acid group in these molecules can play a crucial role in the binding of the metal cation.

Table 2: Chromogenic Reagents Based on Aminobenzoic Acid Derivatives for Metal Ion Detection

Reagent ClassTarget AnalytesPrinciple of Detection
Schiff BasesFe³⁺, Cu²⁺, Hg²⁺, Cr³⁺Color change upon metal ion coordination
Azo DyesHg²⁺, Fe²⁺, Pd²⁺, Sn²⁺, Al³⁺Color change upon metal-dye interaction

Ligands for Metal Complexation and Coordination Chemistry Studies

The presence of both a carboxylic acid and an amino group makes this compound and its analogs excellent candidates for use as ligands in coordination chemistry. asianpubs.orgijrpc.comresearchgate.netmdpi.comresearchgate.netaip.orgmdpi.comresearchgate.netinlibrary.uzresearchgate.netnih.gov These functional groups can act as donor sites, allowing the molecule to chelate to a central metal ion, forming stable metal complexes. The chlorine substituent can also influence the electronic properties of the ligand and the resulting metal complex.

Schiff bases derived from aminobenzoic acids are particularly versatile ligands. asianpubs.orgijrpc.comresearchgate.netmdpi.comaip.org The condensation of an aminobenzoic acid with an aldehyde or ketone introduces an imine nitrogen atom, which, along with the carboxylate oxygen, can coordinate to a metal center. This bidentate or potentially multidentate coordination can lead to the formation of a variety of complex structures with different geometries, such as octahedral or tetrahedral. ijrpc.comresearchgate.net The synthesis of metal complexes with Schiff bases derived from 2-aminobenzoic acid and salicylaldehyde has been reported for various transition metals, including Cu(II), Pb(II), Zn(II), Mn(II), Cd(II), Hg(II), Ni(II), and Fe(III). asianpubs.orgaip.org

The resulting metal complexes often exhibit interesting physical and chemical properties, including catalytic activity and biological relevance. researchgate.net For example, metal complexes of anthranilic acid derivatives have been investigated as inhibitors of α-glucosidase, an enzyme relevant to diabetes. researchgate.net The coordination of the metal ion to the ligand can enhance its biological activity compared to the free ligand. ijrpc.com

Table 3: Metal Complexes with Ligands Derived from Aminobenzoic Acids

Ligand TypeMetal IonsPotential GeometriesPotential Applications
Schiff BasesCu(II), Pb(II), Zn(II), Mn(II), Cd(II), Hg(II), Ni(II), Fe(III)Octahedral, TetrahedralCatalysis, Biological systems
Anthranilic Acid DerivativesAg(I)Not specifiedEnzyme inhibition

Precursors for Functional Materials Development (e.g., Polymeric Electrolyte Membranes)

Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability and mechanical strength. mdpi.comresearchgate.netmdpi.com These properties make them suitable for a variety of demanding applications, including the fabrication of membranes for separation processes like reverse osmosis. nih.govnih.govdntb.gov.ua The incorporation of specific functional groups into the polymer backbone can further enhance their properties and lead to the development of functional materials.

This compound, as a difunctional monomer (containing both an amino and a carboxylic acid group, after appropriate modification), has the potential to be used in the synthesis of such functional aromatic polyamides. The presence of the chlorine atom in the polymer backbone could impart properties such as improved flame retardancy and resistance to chlorine degradation, which is a significant issue for conventional polyamide reverse osmosis membranes. mdpi.com The synthesis of aromatic polyamides is typically achieved through the polycondensation reaction of a diamine with a diacid chloride. nih.govnih.gov

While the direct use of this compound in polymeric electrolyte membranes has not been extensively reported, the broader class of sulfonated aromatic polyamides is well-known for their application as proton exchange membranes in fuel cells. The incorporation of sulfonic acid groups provides proton conductivity, while the aromatic polyamide backbone ensures mechanical and thermal stability. The principles used in the design of these materials could potentially be applied to polymers derived from this compound, where the dimethylamino group could be a site for further functionalization to introduce ion-conducting moieties.

Table 4: Potential Applications of Polyamides Derived from Chlorinated Aminobenzoic Acids

Polymer TypePotential MonomerKey Property EnhancementApplication Area
Aromatic PolyamideThis compound derivativeFlame retardancy, Chlorine resistanceReverse osmosis membranes
Functionalized PolyamideThis compound derivativeIon conductivity (after functionalization)Polymeric electrolyte membranes

Probe Molecules for Investigating Biological Systems (in vitro)

Fluorescent probes are indispensable tools for visualizing and studying biological processes within cells and tissues in a non-invasive manner. researchgate.net Aminobenzoic acid derivatives have been explored as core structures for the development of such probes due to their intrinsic fluorescence properties, which can be modulated by their local environment or by binding to specific biomolecules. nih.govnih.gov

Ortho-aminobenzoic acid (o-Abz), for example, has been utilized as a fluorescent probe to monitor the interaction of peptides with micelles. nih.gov The fluorescence quantum yield, spectral position, and lifetime of the Abz group are sensitive to changes in the polarity and viscosity of its surroundings, making it a useful reporter for binding events. Similarly, p-aminobenzoic acid (PABA) has been used as a probe to study glycine conjugation in humans, a key metabolic pathway. nih.gov

Table 5: Applications of Aminobenzoic Acid Derivatives as In Vitro Probes

Probe TypeParent CompoundApplicationPrinciple
Fluorescent ProbeOrtho-aminobenzoic acid (o-Abz)Monitoring peptide-micelle interactionsChanges in fluorescence parameters upon binding
Metabolic Probep-Aminobenzoic acid (PABA)Profiling glycine conjugationQuantification of metabolites in urine
Potential Fluorescent ProbeThis compound derivativeCellular imaging, ion sensingFluorescence modulation upon binding or environmental change

Q & A

Q. Q: What are the recommended synthetic routes for preparing 5-Chloro-2-(dimethylamino)benzoic acid with high purity?

A: The synthesis can be approached via regioselective functionalization of precursor benzoic acid derivatives. For example, microwave-assisted amination of halogenated benzoic acids (e.g., 5-nitro-2-chlorobenzoic acid) with dimethylamine under solvent-free conditions has been shown to enhance reaction efficiency and yield . Post-synthesis purification involves recrystallization from ethanol/water mixtures and characterization via HPLC (≥98% purity) to remove unreacted amines or byproducts. LC/MS and NMR (¹H/¹³C) are critical for confirming structural integrity .

Analytical Characterization

Q. Q: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

A:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals aromatic protons (δ 7.2–8.1 ppm) and dimethylamino group protons (δ 2.8–3.1 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~170 ppm) and quaternary carbons .
  • LC/MS : Electrospray ionization (ESI+) detects the molecular ion peak [M+H]⁺ at m/z 214.06, with fragmentation patterns aligning with the chloro and dimethylamino substituents .
  • Elemental Analysis : Validate C, H, N, and Cl content (theoretical: C 50.84%, H 5.02%, N 6.62%, Cl 16.55%) .

Biological Activity Profiling

Q. Q: How can researchers design experiments to evaluate the pharmacological potential of this compound?

A: Target receptor binding assays (e.g., dopamine D₂ or serotonin 5-HT₃ receptors) are recommended. For example, competitive radioligand displacement studies using [³H]-spiperone for D₂ receptors can quantify IC₅₀ values. Parallel cytotoxicity assays (MTT or resazurin-based) in HEK-293 or HepG2 cells assess safety margins. Dose-response curves (1 nM–100 µM) and statistical validation (e.g., ANOVA) are critical .

Handling Data Contradictions

Q. Q: How should researchers resolve discrepancies in reported biological activity or synthetic yields?

A: Contradictions often arise from varying reaction conditions (e.g., solvent, temperature) or impurities. Reproduce experiments with strict controls:

  • Synthesis : Compare microwave-assisted vs. traditional thermal methods .
  • Bioassays : Validate receptor binding protocols using reference antagonists (e.g., metoclopramide for 5-HT₃) .
  • Analytical Cross-Check : Use orthogonal techniques (e.g., IR spectroscopy for functional groups, X-ray crystallography for absolute configuration) .

Crystallographic Analysis

Q. Q: What crystallographic strategies are effective for determining the solid-state structure of this compound?

A: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. Key steps:

  • Crystallization : Slow evaporation from acetonitrile at 4°C.
  • Data Collection : Use a Bruker Kappa APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : Apply SHELXL-2018/3 for anisotropic displacement parameters. The structure typically adopts a monoclinic P2₁/c space group with hydrogen-bonded dimers (O–H···O and N–H···Cl interactions) .

Safety and Handling Protocols

Q. Q: What precautions are necessary when handling chlorinated benzoic acid derivatives?

A:

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂ or Ar) to prevent degradation .
  • Waste Disposal : Neutralize with 10% NaOH before incineration.

Advanced: Computational Modeling

Q. Q: How can molecular docking studies optimize the design of derivatives targeting specific enzymes?

A: Use Schrödinger Suite or AutoDock Vina:

  • Protein Preparation : Retrieve target structures (e.g., COX-2, PDB ID 5KIR) and remove water/ligands.
  • Ligand Preparation : Generate 3D conformers of this compound and derivatives using Open Babel.
  • Docking : Grid box centered on active site (20 ų). Analyze binding poses for hydrogen bonds (e.g., dimethylamino group with Asp375) and hydrophobic interactions .

Advanced: Multistep Synthesis Planning

Q. Q: What strategies ensure high yields in multistep synthesis involving this compound?

A:

  • Step 1 : Start with 2-amino-5-chlorobenzoic acid. Protect the amino group via tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate .
  • Step 2 : Methylate the hydroxyl group with MeI/K₂CO₃ in DMF (80°C, 12 h).
  • Step 3 : Deprotect Boc with TFA/DCM (1:1), then react with dimethylamine (HATU coupling, DIPEA base).
  • Optimization : Monitor each step via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via flash chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.